Dihydrozeatin riboside

Leaf Senescence Soybean Physiology Cytokinin Bioactivity

Dihydrozeatin riboside (DHZR) is a saturated cytokinin riboside that resists CKX degradation, enabling stable bioactivity beyond 72 h in tissue culture. Its selective AHK3 receptor activation avoids CRE1/AHK4 cross-talk, ensuring pathway-specific readouts. As a major xylem sap cytokinin (~33% of ZR), it is mandatory for root-to-shoot signalling studies. For maximum potency, procure the (R)-(+)-enantiomer. Standard purity is ≥98%.

Molecular Formula C15H23N5O5
Molecular Weight 353.37 g/mol
CAS No. 22663-55-4
Cat. No. B013484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrozeatin riboside
CAS22663-55-4
SynonymsDL-DIHYDROZEATIN RIBOSIDE;  DIHYDROZEATIN RIBOSIDE;  dihydrozeatin ribosoide;  Dihydrozeatin ribonucleoside;  N-(4-Hydroxy-3-methylbutyl)adenosine;  Ribosyldihydrozeatin;  DIHYDROZEATIN RIBOSIDE(DHZR)
Molecular FormulaC15H23N5O5
Molecular Weight353.37 g/mol
Structural Identifiers
SMILESCC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
InChIInChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)
InChIKeyDBVVQDGIJAUEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrozeatin Riboside (CAS 22663-55-4) – Cytokinin Procurement and Scientific Selection Guide


Dihydrozeatin riboside (DHZR, CAS 22663-55-4) is a naturally occurring adenine-type cytokinin riboside characterized by a saturated isoprenoid side chain [1]. It functions as a plant hormone regulating cell division, shoot initiation, senescence delay, and developmental processes [2]. This compound is a significant component of xylem sap cytokinin profiles and has been identified as a key endogenous regulator in diverse species including Phaseolus vulgaris, Glycine max, and Betula pubescens [3][4].

Why Dihydrozeatin Riboside Cannot Be Replaced by Generic Zeatin Riboside or Other Cytokinins in Quantitative Assays


Despite belonging to the cytokinin class, dihydrozeatin riboside exhibits distinct receptor recognition, metabolic stability, and functional activity profiles that preclude simple substitution with analogs such as trans-zeatin riboside (tZR), cis-zeatin riboside (cZR), or isopentenyladenosine (iPA) [1]. The saturated side chain of DHZR confers resistance to cytokinin oxidase/dehydrogenase (CKX)-mediated degradation, unlike unsaturated cytokinins, resulting in prolonged in planta half-life and distinct signaling dynamics [2]. Furthermore, DHZR displays differential activation of the AHK3 versus CRE1/AHK4 cytokinin receptor systems, whereas tZR activates both receptors and cZR exhibits restricted receptor specificity [3]. These molecular-level differences translate to quantifiably distinct biological outcomes in senescence retardation, tissue culture organogenesis, and stress-response assays, necessitating compound-specific procurement and experimental design.

Dihydrozeatin Riboside Procurement Evidence: Quantitative Differentiation from Key Cytokinin Comparators


Dihydrozeatin Riboside Exhibits 3-Fold Greater Senescence Retardation than Zeatin Riboside in Soybean Leaf Assays

In a quantitative xylem-supplied cytokinin assay using soybean explants, dihydrozeatin riboside (diZR) retarded leaf yellowing by 18 days at 3×10⁻⁷ M concentration, compared to only 4-6 days for zeatin riboside (ZR), 2-5 days for zeatin (Z), and 1 day for isopentenyladenosine [1]. This represents a 3- to 4.5-fold increase in senescence retardation efficacy relative to the most commonly used cytokinin riboside comparator.

Leaf Senescence Soybean Physiology Cytokinin Bioactivity

Dihydrozeatin Riboside Activates AHK3 Receptor While CRE1/AHK4 Remains Unresponsive to Cytokinin Ribosides

In a bacterial receptor activation assay using E. coli expressing Arabidopsis cytokinin receptors, CRE1/AHK4 was not activated by any cytokinin ribosides or ribotides at 1 µM concentration, whereas AHK3 was activated by dihydrozeatin riboside and other ribosides [1]. Additionally, AHK3 exhibited higher affinity for dihydrozeatin than CRE1/AHK4, while showing approximately 10-fold lower affinity for isopentenyladenine and its riboside compared to CRE1/AHK4 [2].

Cytokinin Receptor Specificity AHK3 Signaling Ligand Binding Assay

Dihydrozeatin Riboside Demonstrates Resistance to Cytokinin Oxidase Degradation in Contrast to Zeatin Derivatives

Dihydrozeatin and its riboside are not substrates for cytokinin oxidase/dehydrogenase (CKX), the primary catabolic enzyme responsible for cytokinin degradation in plants [1]. Exogenously applied [³H]-dihydrozeatin riboside was found to be very stable in germinating lupin seeds, with little metabolism and only small amounts of radioactivity associated with degradative metabolites, in contrast to zeatin derivatives which undergo rapid CKX-mediated cleavage [2].

Cytokinin Catabolism Metabolic Stability CKX Resistance

Xylem Sap DHZR Concentrations Are Quantitatively Correlated with Shoot Initiation in Betula pubescens

In six-year-old cloned Betula pubescens trees, the concentration of dihydrozeatin riboside-like (DHZR) compounds in xylem sap was approximately one third of zeatin riboside-like (ZR) concentrations, while isopentenyladenoside-like (IPA) compounds were approximately one eighth of ZR concentrations [1]. The export of DHZR- and ZR-type cytokinins was positively correlated with the initiation and elongation rate of coppice shoots, the number of lateral branches, and radial growth.

Xylem Sap Cytokinins Coppice Shoot Growth Root-to-Shoot Signaling

Stereospecific Activity of (R)-(+)-Dihydrozeatin Riboside Exceeds (S)-(−)-Enantiomer in Multiple Bioassays

Synthetic (R)-(+)-dihydrozeatin riboside (3a) exhibited greater cytokinin activity than its (S)-(−)-enantiomer (3b) across four bioassay systems, with the overall activity hierarchy following: 1a > 3a > 1b > 3b (where 1a = (R)-(+)-dihydrozeatin, 1b = (S)-(−)-dihydrozeatin) [1]. In tobacco callus bioassay and lettuce seed germination, trans-zeatin showed stronger cytokinin activity than (R)-(+)-dihydrozeatin (1a).

Cytokinin Stereochemistry Enantiomer Activity Tobacco Callus Bioassay

Recommended Research and Industrial Applications for Dihydrozeatin Riboside Based on Quantitative Evidence


Long-Term Plant Tissue Culture and Shoot Multiplication Protocols Requiring Sustained Cytokinin Activity

Due to its resistance to cytokinin oxidase (CKX) degradation and prolonged stability in plant tissues [1], DHZR is the preferred cytokinin for long-duration tissue culture experiments exceeding 48-72 hours. The compound maintains consistent bioactive concentrations without the rapid decline observed with zeatin riboside, enabling reliable shoot multiplication and callus maintenance in species with high endogenous CKX activity. The 18-day senescence retardation capacity at nanomolar concentrations [2] further supports its use in extended culture systems where medium replenishment is infrequent.

AHK3-Specific Cytokinin Signaling Studies in Arabidopsis and Model Systems

DHZR selectively activates the AHK3 cytokinin receptor while CRE1/AHK4 remains unresponsive to riboside forms [1]. This receptor specificity profile makes DHZR an essential tool for dissecting AHK3-mediated signaling pathways distinct from CRE1/AHK4-dependent processes. Researchers studying shoot development, root-to-shoot communication, or tissue-specific cytokinin responses should utilize DHZR rather than tZR when AHK3-specific activation is required, as tZR activates only AHK3 but tZ activates both receptors, confounding pathway-specific interpretation.

Xylem Sap Cytokinin Profiling and Root-to-Shoot Signaling Quantification

As the second most abundant cytokinin riboside in xylem sap (approximately 33% of ZR concentration) [1], DHZR quantification is mandatory for comprehensive xylem cytokinin profiling. Studies investigating root-derived signals regulating shoot growth, leaf senescence, or stress responses must include DHZR in their analytical panels; reliance solely on ZR measurements would omit a quantitatively significant component of the mobile cytokinin pool. The positive correlation between DHZR export and coppice shoot initiation further validates its inclusion in developmental studies [1].

Enantiomer-Specific Studies Requiring Maximal Dihydrozeatin-Type Cytokinin Bioactivity

For experiments demanding the highest achievable dihydrozeatin-type bioactivity, procurement of the (R)-(+)-enantiomer of dihydrozeatin riboside is essential, as this stereoisomer demonstrates superior activity across multiple bioassays compared to the (S)-(−)-enantiomer [1]. This specification is particularly critical for dose-response studies, competitive binding assays, or structure-activity relationship investigations where the presence of the less active enantiomer in racemic preparations would confound interpretation and reduce assay sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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